2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
Description
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a halogenated benzaldehyde derivative featuring a bromo substituent at position 2, a methoxy group at position 5, and a 4-nitrobenzyloxy group at position 4. Its molecular formula is C₁₅H₁₂BrNO₅, with a molecular weight of 366.17 g/mol. This compound’s structural complexity and functional diversity make it a subject of interest for comparative studies with analogous benzaldehyde derivatives.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-14-6-11(8-18)13(16)7-15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRWZNXBNCLLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps. One common route starts with the bromination of 5-methoxy-2-hydroxybenzaldehyde to introduce the bromine atom at the 2-position. This is followed by the protection of the hydroxyl group and subsequent nitration to introduce the nitro group. The final step involves the deprotection of the hydroxyl group and the formation of the benzyl ether linkage with 4-nitrobenzyl bromide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atom is replaced by another functional group.
Reduction Reactions: The major product is 2-Bromo-5-methoxy-4-[(4-aminobenzyl)oxy]benzaldehyde.
Oxidation Reactions: The major product is 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzoic acid.
Scientific Research Applications
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals.
Material Science: It can be used in the design and synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The nitro group, for example, can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde and related compounds:
Structural and Electronic Differences
- Substituent Positions : The target compound’s bromo group at C2 contrasts with analogs like 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde (Br at C5), altering electronic distribution and steric interactions .
- Benzyl Group Variations : The 4-nitrobenzyloxy group in the target compound provides stronger electron-withdrawing effects compared to 4-bromo- or 4-chlorobenzyloxy groups in analogs . This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions.
Physicochemical Properties
- Solubility : The nitro group in the target compound increases polarity, likely improving solubility in polar solvents (e.g., DMSO or acetone) compared to bromo- or chloro-substituted analogs .
- Melting Points : While direct data are unavailable, nitro-substituted benzaldehydes generally exhibit higher melting points due to stronger intermolecular interactions (e.g., dipole-dipole forces).
Research Findings and Data
Table 1: Comparative Reactivity in Oxidation Reactions
Note: The target compound’s nitro group may stabilize intermediates in oxidation, though experimental data are lacking.
Biological Activity
2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (CAS No. 864717-15-7) is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological effects, supported by research findings and data tables.
The synthesis of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde typically involves several steps:
- Bromination : The compound is synthesized by brominating 5-methoxy-2-hydroxybenzaldehyde.
- Nitration : A nitro group is introduced through nitration methods.
- Formation of Benzyl Ether : The final product is formed by creating a benzyl ether linkage with 4-nitrobenzyl bromide under basic conditions.
The chemical structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H12BrNO5 |
| Molecular Weight | 366.16 g/mol |
| Boiling Point | 510.7 ± 45.0 °C |
| Density | 1.539 ± 0.06 g/cm³ |
The biological activity of 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is primarily attributed to its structural components:
- Aldehyde Group : This can form covalent bonds with nucleophilic sites in biological molecules, potentially influencing enzyme activity.
- Nitro Group : It can participate in redox reactions, impacting various metabolic pathways.
Antitumor Activity
Research has indicated that compounds similar to 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde exhibit significant antitumor properties. For instance, derivatives with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines.
Case Study:
A study investigated the effects of nitro-substituted benzaldehydes on cancer cell lines, revealing IC50 values indicating potent inhibition of cell proliferation:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Nitro derivative A | HCT116 | 0.64 |
| Nitro derivative B | KMS-12 BM | 1.40 |
These findings suggest that modifications to the nitro group can enhance antitumor activity.
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. For example, it may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
Table: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 (μM) |
|---|---|---|
| 2-Bromo-5-methoxy... | CYP3A4 | 0.34 |
| Other derivatives | CYP1A2 | >5 |
This data indicates that while some derivatives show strong inhibition, others may have limited effects on specific enzymes, highlighting the importance of structural variations.
Applications in Medicinal Chemistry
Due to its unique structure, 2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its ability to undergo various chemical transformations allows for the development of new therapeutic agents targeting specific diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
